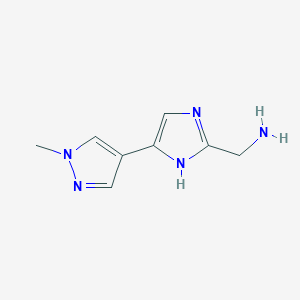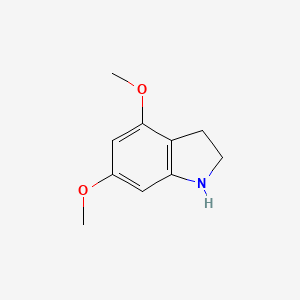
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one typically involves the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a primary or secondary amine. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
化学反应分析
Types of Reactions
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. Its hydroxyl and aminomethyl groups play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Aminomethyl-1H-imidazole dihydrochloride: Another aminomethyl derivative with different structural features and applications.
Aminomethyl propanol: A compound with similar aminomethyl functionality but different core structure and properties.
Uniqueness
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other aminomethyl derivatives.
属性
CAS 编号 |
143554-29-4 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-(aminomethyl)-8-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-4-9(14)7-2-1-3-8(13)10(7)12-6/h1-4,13H,5,11H2,(H,12,14) |
InChI 键 |
NCOWQOQNXIWXSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


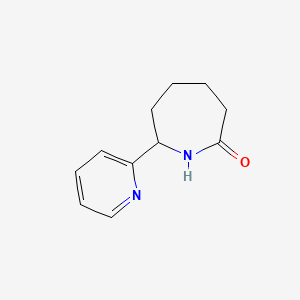



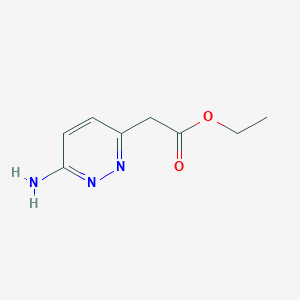
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
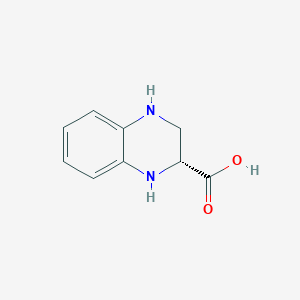
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
